3-Bromo Substitution Uniqueness
The compound bears a single bromine atom at the 3‑position of the benzamide ring, as confirmed by the IUPAC name N-[2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl]-3-bromobenzamide . The nearest commercially available analogues from the same SALOR‑INT library replace the 3‑bromobenzamide moiety with 4‑fluorobenzamide (CAS 468073-15-6), 4‑methylbenzamide (CAS 468073-16-7), 4‑methoxybenzamide (CAS 324014-12-2), or 3,4‑dimethoxybenzamide (CAS 324014-12-2) . The 3‑bromo substituent provides a heavier halogen effect (Br vs. F/H/OMe), increasing molecular weight by 44–160 Da, raising cLogP by approximately 0.5–1.2 log units, and offering a distinct hydrogen‑bond acceptor profile relative to oxygen‑based substituents [1].
4‑F: MW 283.30, cLogP lower
4‑OCH₃: MW 311.34, additional H‑bond acceptor
| Evidence Dimension | Halogen type and substitution position on benzamide ring |
|---|---|
| Target Compound Data | 3-Br; C₁₆H₁₄BrN₃O₂; MW 360.20; cLogP ~2.8 (estimated) |
| Comparator Or Baseline | 4-F analogue: C₁₆H₁₄FN₃O₂, MW 283.30; 4-CH₃ analogue: C₁₇H₁₇N₃O₂, MW 295.34; 4-OCH₃ analogue: C₁₇H₁₇N₃O₃, MW 311.34; 3,4-diOCH₃ analogue: C₁₈H₁₉N₃O₄, MW 341.36 |
| Quantified Difference | MW increase: 44–77 Da vs. 4-substituted; cLogP increase: ~0.5–1.2 units |
| Conditions | Structural comparison based on registered CAS entries and computed properties; no head-to-head biological assay data available. |
Why This Matters
The 3‑bromo substitution confers higher lipophilicity and a unique halogen‑bonding geometry that are unavailable in 4‑substituted or de‑halogenated analogues, directly impacting membrane permeability and target‑binding modality.
- [1] Computed physicochemical properties from PubChem and ChemicalBook database entries for the listed analogues. View Source
